Cas no 72587-15-6 (2-Chloro-3-nitro-5-(trifluoromethyl)pyridine)

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is a halogenated nitro-pyridine derivative with a trifluoromethyl substituent, widely used as a key intermediate in agrochemical and pharmaceutical synthesis. Its distinct chemical structure, featuring reactive chloro and nitro groups adjacent to an electron-withdrawing trifluoromethyl group, enhances its utility in nucleophilic substitution and coupling reactions. This compound is particularly valued for its role in producing herbicides, insecticides, and bioactive molecules due to its ability to introduce functional complexity into target structures. High purity grades ensure consistent performance in demanding synthetic applications. Its stability under standard storage conditions further supports its use in industrial and research settings.
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine structure
72587-15-6 structure
Product Name:2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
CAS No:72587-15-6
MF:C6H2ClF3N2O2
MW:226.540490627289
MDL:MFCD06255171
CID:543703
PubChem ID:253660538
Update Time:2025-05-22

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
    • 2-chloro-5-(trifluoromethyl)-3-nitropyridine
    • 2-Chloro-3-nitro-5-trifluoromethylpyridine
    • Pyridine, 2-chloro-3-nitro-5-(trifluoromethyl)-
    • C3089
    • CS-10667
    • CS-W005659
    • 2-chloro3-nitro-5-(trifluoromethyl)pyridine
    • SCHEMBL572669
    • AB23715
    • SY017800
    • 2-chloro-3-nitro-5-trifluoromethyl pyridine
    • AC-25804
    • EN300-78449
    • J-508794
    • MFCD06255171
    • FT-0654113
    • A837569
    • 72587-15-6
    • DTXSID40406103
    • AKOS000267257
    • AM62429
    • 2-Chloro-3-nitro-5-trifluoromethyl-pyridine
    • DB-030837
    • MDL: MFCD06255171
    • Inchi: 1S/C6H2ClF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H
    • InChI Key: DRPIKFKCAJGTJF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 225.97600
  • Monoisotopic Mass: 225.976
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7A^2
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: No data available
  • Density: 1.618
  • Melting Point: No data available
  • Boiling Point: 242.3℃ at 760 mmHg
  • Flash Point: 100.3℃
  • Refractive Index: 1.4870 to 1.4910
  • PSA: 58.71000
  • LogP: 3.18520

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2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Production Method

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:72587-15-6)2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Order Number:A837569
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:40
Price ($):502.0
Email:sales@amadischem.com

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Related Literature

Additional information on 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Recent Advances in the Application of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS: 72587-15-6) in Chemical Biology and Pharmaceutical Research

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS: 72587-15-6) is a versatile chemical intermediate that has garnered significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical and agrochemical synthesis. This heterocyclic compound, characterized by the presence of chloro, nitro, and trifluoromethyl substituents on a pyridine ring, serves as a key building block for the development of novel bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators targeting various disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 72587-15-6 as a precursor for the synthesis of potent kinase inhibitors. Researchers successfully incorporated this scaffold into novel compounds showing nanomolar activity against EGFR and VEGFR2 kinases, which are critical targets in cancer therapy. The electron-withdrawing properties of the nitro and trifluoromethyl groups were found to significantly enhance binding affinity to the ATP-binding pockets of these kinases, while the chloro substituent provided an optimal site for further structural modifications.

In the agrochemical sector, a recent patent application (WO2023056789) disclosed novel pesticidal compounds derived from 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. The compounds exhibited remarkable insecticidal activity against resistant strains of Spodoptera frugiperda (fall armyworm), with mortality rates exceeding 90% at concentrations as low as 10 ppm. The trifluoromethyl group was identified as crucial for both potency and metabolic stability, addressing key challenges in pesticide development.

Methodological advances in the synthesis and functionalization of 72587-15-6 have also been reported. A 2024 paper in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables selective modification at the 2-position while preserving the other functional groups. This breakthrough significantly expands the structural diversity accessible from this building block, opening new possibilities for structure-activity relationship studies.

The compound's unique electronic properties have recently been exploited in materials science applications as well. Researchers at MIT developed a series of organic semiconductors incorporating the 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine moiety, which demonstrated exceptional charge transport properties due to the strong electron-accepting character of the molecule. These materials show promise for use in organic photovoltaic devices and thin-film transistors.

From a safety and toxicological perspective, recent in vitro studies have provided new insights into the metabolic pathways of 72587-15-6. The compound was found to undergo rapid nitro-reduction in hepatic microsomes, followed by conjugation reactions. These findings are particularly relevant for pharmaceutical applications, informing strategies to optimize metabolic stability in drug candidates derived from this scaffold.

Looking forward, the versatility of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine continues to inspire innovative applications across multiple disciplines. Current research efforts are focusing on expanding its use in PROTAC (proteolysis targeting chimera) technology and as a component of bioorthogonal probes for chemical biology studies. The compound's unique combination of reactivity and stability positions it as a valuable tool for addressing complex challenges in medicinal chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:72587-15-6)2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
A837569
Purity:99%
Quantity:100g
Price ($):502.0
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